4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine
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Overview
Description
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor followed by the introduction of a trityl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The trityl group can be introduced using trityl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It is employed in the design of chemical probes to study biological processes.
Industrial Applications: The compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the trityl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine: Lacks the trityl group, which may affect its biological activity and chemical reactivity.
6-Trityl-5,7-dihydro-4H-pyrrolo[3,4-b]pyridine:
Uniqueness
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the trityl group. This combination enhances its versatility in chemical reactions and its potential as a building block for synthesizing bioactive molecules. The bromine atom allows for further functionalization through substitution reactions, while the trityl group provides steric protection and can be used as a protecting group in multi-step synthesis .
Properties
Molecular Formula |
C26H21BrN2 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C26H21BrN2/c27-24-16-17-28-25-19-29(18-23(24)25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2 |
InChI Key |
YZRBEAGOFACMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
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